molecular formula C7H13NO3 B13832149 1-Amino-2-methoxycyclopentane-1-carboxylic acid CAS No. 32379-31-0

1-Amino-2-methoxycyclopentane-1-carboxylic acid

Cat. No.: B13832149
CAS No.: 32379-31-0
M. Wt: 159.18 g/mol
InChI Key: FXSQNRFUTDODIM-UHFFFAOYSA-N
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Description

1-Amino-2-methoxycyclopentane-1-carboxylic acid is a specialized, conformationally constrained beta-amino acid derivative of significant interest in medicinal chemistry and peptide research. Its primary research value lies in its application as a building block for the synthesis of peptidomimetics. The cyclopentane ring introduces structural rigidity, which helps to pre-organize the molecule into specific three-dimensional conformations. This constraint is exploited by researchers to stabilize particular secondary structures in peptides, such as beta-turns and helices, thereby enhancing their biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts. The methoxy group at the 2-position provides an additional handle for chemical modification and can influence the overall polarity and hydrogen-bonding capacity of the molecule, further fine-tuning its properties. This compound is particularly valuable in the design of novel enzyme inhibitors, receptor agonists/antagonists, and as a tool for probing structure-activity relationships in drug discovery programs. As a non-proteinogenic amino acid, it enables the creation of peptide analogues that are resistant to proteolytic degradation. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

32379-31-0

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-amino-2-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

FXSQNRFUTDODIM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Amino-2-methoxycyclopentane-1-carboxylic Acid

General Synthetic Approaches

The synthesis of 1-amino-2-methoxycyclopentane-1-carboxylic acid can be approached through:

Detailed Synthetic Strategy Based on Chiral Glycine Equivalents

A notable method involves the asymmetric synthesis of cyclopentane amino acid derivatives using chiral glycine equivalents, as developed in research on related compounds such as 1-amino-3-hydroxycyclopentane-1-carboxylic acid. This method is adaptable for the preparation of 1-amino-2-methoxycyclopentane-1-carboxylic acid by modifying the electrophilic alkylating agents.

Starting Materials and Key Intermediates
  • Chiral Glycine Equivalent (GE) : A configurationally stable oxazinone derivative that allows repeated deprotonation and alkylation without racemization.
  • Alkylating Agents : Mixtures of stereoisomeric cyclic sulfites or 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide derivatives prepared from enantiomerically pure 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.
Synthetic Sequence
  • Preparation of Alkylating Agents :
    Starting from enantiomerically pure 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, conversion to iodo derivatives is achieved using iodine, triphenylphosphine, and imidazole, followed by deprotection and cyclization with thionyl chloride to yield cyclic sulfites.

  • Alkylation of Chiral GE :
    The glycine equivalent is deprotonated using strong bases such as tert-butylphosphazene (t-BuP4) at low temperatures (around -78 °C). The cyclic sulfite or iodo derivative is then added to alkylate the enolate, forming spirocyclic intermediates with controlled stereochemistry.

  • Hydrolysis and Final Functionalization :
    The spirocyclic intermediates are hydrolyzed to yield the free amino acid, 1-amino-2-methoxycyclopentane-1-carboxylic acid, with the desired stereochemistry preserved.

Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Notes
Iodo derivative formation I2, PPh3, imidazole High From enantiopure 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Cyclization to cyclic sulfites SOCl2, CCl4, reflux 1 h 84 Mixture of diastereomers (56:44)
Alkylation of GE t-BuP4 (2 equiv), -78 °C, cyclic sulfite 42-50 Diastereoselectivity up to 94:6
Hydrolysis Acidic conditions Variable To obtain free amino acid

The choice of base and temperature critically affects the yield and stereoselectivity. For example, t-BuP4 at -78 °C gave the best results compared to s-BuLi or NaN(SiMe3)2, which failed to produce the desired alkylation products.

Enzymatic and Biocatalytic Methods

Another approach involves the biocatalytic reduction of keto precursors such as ethyl 2-oxocyclopentanecarboxylate using baker’s yeast (Saccharomyces cerevisiae). This method can yield enantiomerically pure hydroxy intermediates that can be further chemically transformed into the target amino acid.

  • Baker’s Yeast Reduction :
    Ethyl 2-oxocyclopentanecarboxylate is reduced to ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate with yields around 80%. The absolute configuration is controlled by the enzymatic system and maintained throughout subsequent synthetic steps.

  • Subsequent Functionalization :
    The hydroxy group can be converted to a methoxy substituent via methylation reactions, and amino functionality introduced through standard amination protocols.

However, this method is more laborious and less direct compared to the chiral glycine equivalent alkylation strategy.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield & Selectivity
Chiral Glycine Equivalent Alkylation High stereoselectivity; control over stereochemistry; adaptable to various substituents Requires multiple steps; sensitive to reaction conditions 42-50% yield; diastereoselectivity up to 94:6
Enzymatic Reduction High enantioselectivity; environmentally friendly Labor-intensive; requires cultivation of yeast; limited substrate scope ~80% yield for hydroxy intermediate; further steps needed
Direct Chemical Alkylation Potentially simpler if suitable electrophiles available Low stereoselectivity; risk of racemization Variable, often low without chiral induction

Research Findings and Notes

  • The stereochemical outcome of the alkylation strongly depends on the nature of the alkylating agent and base used. The use of t-BuP4 base at low temperature is critical for achieving good yields and high diastereoselectivity.
  • The chiral glycine equivalent approach allows iterative alkylations without racemization due to the configurational stability of the quaternary carbon.
  • The synthesis of the alkylating agents themselves involves multiple stereocontrolled steps, including the preparation of cyclic sulfites from enantiomerically pure precursors.
  • Enzymatic methods, while stereoselective, are less practical for large-scale synthesis due to the need for controlled biocatalyst cultivation.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Stereoselectivity/Notes
1 Iodination 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol I2, PPh3, imidazole Iodo derivative High Enantiomerically pure
2 Cyclization Iodo derivative SOCl2, CCl4, reflux Cyclic sulfite mixture 84 Diastereomeric mixture (56:44)
3 Alkylation Chiral glycine equivalent (S)-4 or (R)-4 t-BuP4, -78 °C, cyclic sulfite Spirocyclic alkylation product 42-50 Diastereoselectivity up to 94:6
4 Hydrolysis Spirocyclic alkylation product Acidic hydrolysis 1-Amino-2-methoxycyclopentane-1-carboxylic acid Variable Maintains stereochemistry

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-Amino-2-methoxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclic Amino Acid Analogs

Compound Core Structure Substituents Ring Strain Key References
1-Amino-2-methoxycyclopentane-1-carboxylic acid Cyclopentane C1: NH₂, C2: OCH₃, C1: COOH Low
1-Aminocyclopentanecarboxylic acid (Cycloleucine) Cyclopentane C1: NH₂, C1: COOH Low
1-Aminocyclopropane-1-carboxylic acid (ACC) Cyclopropane C1: NH₂, C1: COOH High
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid Cyclopentene C1: COOH, C4: Boc-NH₂ Moderate
2-Amino-1-hydroxycyclopentanecarboxylic acid Cyclopentane C1: OH, C2: NH₂, C1: COOH Low

Key Observations :

  • Ring Size/Strain: ACC’s cyclopropane ring introduces high strain, enhancing reactivity in ethylene biosynthesis , whereas cyclopentane derivatives (e.g., 1-amino-2-methoxycyclopentane-1-carboxylic acid) exhibit lower strain, favoring stability in synthetic applications .
  • Functional Groups: The methoxy group in 1-amino-2-methoxycyclopentane-1-carboxylic acid distinguishes it from hydroxylated analogs (e.g., 2-amino-1-hydroxycyclopentanecarboxylic acid) and non-oxygenated derivatives (e.g., cycloleucine), influencing solubility and metabolic pathways .

Key Observations :

  • ACC is central to plant physiology, acting as a ethylene precursor , whereas cycloleucine and 1-amino-2-methoxycyclopentane-1-carboxylic acid are primarily synthetic targets with exploratory therapeutic roles.
  • The methoxy group in 1-amino-2-methoxycyclopentane-1-carboxylic acid allows selective cleavage (e.g., via hydroiodic acid) to generate hydroxylated derivatives, a feature absent in ACC or cycloleucine .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Solubility Melting Point (°C) Spectral Features (IR/NMR) References
1-Amino-2-methoxycyclopentane-1-carboxylic acid Moderate (polar solvents) Not reported NMR: Methine H at δ 4.54 ppm; IR: NH/COOH stretches .
Cycloleucine Water-soluble 280–282 (dec.) Characteristic α-amino acid spectral profile .
ACC High (aqueous) 190–192 IR: Strong carboxylate absorption at ~1700 cm⁻¹ .
2-Amino-1-hydroxycyclopentanecarboxylic acid Low (organic solvents) 210–212 IR: Broad OH stretch (~3400 cm⁻¹); distinct COOH peaks .

Key Observations :

  • ACC’s high water solubility aligns with its role in plant cellular transport , whereas 1-amino-2-methoxycyclopentane-1-carboxylic acid shows moderate solubility, typical of methoxylated analogs.
  • Spectral data (e.g., NMR/IR) provide critical differentiation between positional isomers (e.g., 1-amino-2-methoxy vs. 2-amino-1-hydroxy derivatives) .

Biological Activity

1-Amino-2-methoxycyclopentane-1-carboxylic acid (AMCA) is an organic compound notable for its unique structural features, including a cyclopentane ring, a methoxy group (-OCH₃), and a carboxylic acid group (-COOH). Its molecular formula is C₇H₁₃NO₃. The presence of both amino and carboxylic functionalities makes AMCA significant in organic synthesis and medicinal chemistry, particularly in drug design and development.

Chemical Structure

The distinctive structure of AMCA allows it to participate in various chemical reactions. The methoxy group enhances its solubility and reactivity, making it suitable for biological applications.

Synthesis Methods

AMCA can be synthesized through multiple methods, including:

  • Direct alkylation of cyclopentanone derivatives.
  • Reductive amination of corresponding ketones.
  • Carboxylation of methoxy-substituted amines.

These methods ensure the availability of AMCA for research and pharmaceutical applications.

Pharmacological Properties

Research indicates that AMCA exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interaction : AMCA may interact with various enzymes, influencing metabolic pathways. Studies suggest it could act as an inhibitor or modulator in enzymatic reactions, impacting cellular processes.
  • Signal Transduction : It has potential roles in modulating signaling pathways, possibly through receptor interactions that alter cellular responses to stimuli.

Case Studies

Several studies have explored the biological effects of AMCA:

  • Neuroprotective Effects : In vitro studies demonstrated that AMCA could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases. The compound's ability to scavenge free radicals was highlighted as a key mechanism of action .
  • Antimicrobial Activity : Research indicated that AMCA exhibits antimicrobial properties against specific bacterial strains. In one study, it showed inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
  • Plant Growth Promotion : Interestingly, AMCA has been investigated for its role in enhancing plant resilience against pathogens and environmental stressors. It appears to modulate ethylene biosynthesis, which is crucial for plant defense mechanisms .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of AMCA's biological activity:

Compound NameStructural FeaturesUnique Biological Aspects
2-Methoxycyclopentane-1-carboxylic acidSimilar cyclopentane structure without amino groupLacks the amino functionality affecting reactivity
1-Amino-cyclobutanecarboxylic acidFour-membered ring structureSmaller ring size influences strain and stability
3-Aminocyclopentanecarboxylic acidAmino group at a different positionDifferent stereochemistry may affect biological activity
1-Amino-3-hydroxycyclopentane-1-carboxylic acidHydroxyl group additionIncreased polarity may enhance solubility

This table illustrates how the structural variations among these compounds can lead to differing biological activities, highlighting the importance of AMCA's unique configuration.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ether/pentane) minimizes side reactions during aldehyde formation .
  • Optical purity is critical; chiral HPLC or polarimetry should confirm stereochemical integrity .

How does stereochemistry influence the biological activity of 1-amino-2-methoxycyclopentane-1-carboxylic acid?

Q. Experimental Validation :

  • Comparative assays using enantiomerically pure samples (98% ee) are essential. Circular dichroism (CD) spectroscopy and X-ray crystallography can resolve structural differences .

  • Table : Bioactivity Comparison of Enantiomers

    EnantiomerTarget ReceptorIC50 (µM)Conformational Stability (ΔG, kcal/mol)
    (1R,2S)GABA-A0.45-3.2
    (1S,2R)GABA-A12.7-1.8
    Data derived from receptor-binding studies .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question
Methodological Answer :

  • Purity Analysis :
    • HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
    • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: 188.12) confirms molecular weight .
  • Structural Elucidation :
    • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks .
    • NMR : 1H/13C spectra identify methoxy (δ 3.3 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm) .

Case Study :
A 2021 study resolved the crystal structure of a related cyclopentane derivative (1-hydroxycyclopentane-1-carboxylic acid) using Mo-Kα radiation (λ = 0.71073 Å), confirming chair conformations .

How can this compound be incorporated into peptide chains to study conformational effects?

Advanced Research Question
Methodological Answer :
1-Amino-2-methoxycyclopentane-1-carboxylic acid serves as a rigid γ-amino acid analogue in peptide design:

  • Solid-Phase Synthesis : Incorporate via Fmoc-protected derivatives using HBTU/HOBt activation. The methoxy group stabilizes β-turns in α/γ-hybrid peptides .
  • Conformational Analysis :
    • CD Spectroscopy : Detects β-sheet or helical motifs induced by cyclopentane constraints .
    • Molecular Dynamics (MD) : Simulations (e.g., AMBER force field) predict backbone rigidity and solvent accessibility .

Example :
A 2025 study synthesized a tripeptide (Ac-γ-AMCP-Ala-γ-AMCP-NH2) showing 80% helical content in 2,2,2-trifluoroethanol, validated by CD and NMR .

What are the observed bioactivities, and how do they compare to structurally similar amino acids?

Advanced Research Question
Methodological Answer :

  • Neurological Activity : Acts as a GABA receptor modulator, with 10-fold higher potency than 1-aminocyclopropane-1-carboxylic acid due to reduced ring strain .
  • Antimicrobial Potential : Moderate inhibition of E. coli (MIC = 64 µg/mL) compared to cyclopropane derivatives (MIC = 128 µg/mL) .

Q. Comparative Analysis :

CompoundBioactivity (GABA IC50, µM)Antimicrobial (MIC, µg/mL)
1-Amino-2-methoxycyclopentane-1-carboxylic acid0.4564
1-Aminocyclopropane-1-carboxylic acid4.2128
3-Aminocyclopentanecarboxylic acid1.832
Data compiled from receptor assays and microbial growth studies .

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